

IR and mass spectrometry of 6-Bromo-2-fluoro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-methoxybenzaldehyde
Cat. No.:	B1292085

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An in-depth analysis of the spectral characteristics of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** is crucial for its identification, quality control, and application in research and development. This guide provides a detailed overview of its expected Infrared (IR) and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde with the following key properties:

- Chemical Formula: C₈H₆BrFO₂
- Molecular Weight: 233.04 g/mol
- Structure: A benzene ring substituted with bromo, fluoro, methoxy, and aldehyde functional groups. The relative positions of these groups significantly influence the spectral outcomes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. The predicted IR absorption bands for **6-Bromo-2-fluoro-3-methoxybenzaldehyde** are detailed below.

Predicted IR Spectral Data

The following table summarizes the expected prominent peaks in the IR spectrum, corresponding to the molecule's specific functional groups.

Wave Number (cm ⁻¹)	Functional Group	Vibration Type	Intensity
~ 2850 & ~2750	Aldehyde (C-H)	C-H Stretch (Fermi Doublet)	Medium
~ 1705-1685	Aldehyde (C=O)	C=O Stretch	Strong
~ 1600-1585	Aromatic Ring	C=C Stretch	Medium
~ 1475-1450	Aromatic Ring	C=C Stretch	Medium
~ 1275-1200	Aryl Ether (Ar-O-CH ₃)	Asymmetric C-O-C Stretch	Strong
~ 1050-1000	Aryl Ether (Ar-O-CH ₃)	Symmetric C-O-C Stretch	Medium
~ 1250-1100	C-F Bond	C-F Stretch	Strong
~ 900-850	Aromatic Ring	C-H Out-of-Plane Bend	Strong
~ 680-500	C-Br Bond	C-Br Stretch	Medium

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

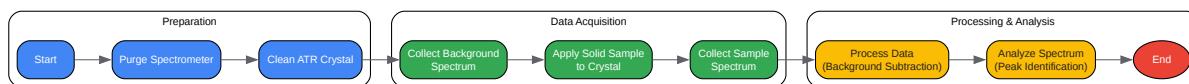
This protocol describes a common method for obtaining an IR spectrum of a solid sample.

- Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Background Scan: With the ATR crystal clean and free of any sample, lower the anvil and collect a background spectrum. This scan measures the ambient conditions and will be

subtracted from the sample spectrum.

- Sample Application: Place a small, representative amount of the solid **6-Bromo-2-fluoro-3-methoxybenzaldehyde** powder directly onto the center of the ATR crystal (typically diamond or germanium).
- Pressure Application: Lower the press arm (anvil) onto the sample to ensure firm and uniform contact between the sample and the ATR crystal surface. Apply consistent pressure using the built-in torque knob.
- Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum, performs a Fourier transform, and displays the resulting absorbance or transmittance spectrum.
- Cleaning: After analysis, raise the anvil, and thoroughly clean the sample residue from the ATR crystal and anvil tip using a suitable solvent (e.g., isopropanol or acetone) on a soft, lint-free wipe.

Experimental Workflow: IR Spectroscopy



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Workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental

composition of a compound and can reveal its structure through fragmentation analysis.

Predicted Mass Spectral Data

For **6-Bromo-2-fluoro-3-methoxybenzaldehyde**, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

m/z (Mass-to-Charge Ratio)	Ion Description	Key Features
232 & 234	[M] ⁺ (Molecular Ion)	A pair of peaks (M and M+2) of nearly equal intensity, the hallmark of bromine.
231 & 233	[M-H] ⁺	Loss of a hydrogen radical from the aldehyde.
203 & 205	[M-CHO] ⁺	Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.
153	[M-Br] ⁺	Loss of the bromine radical. This fragment will not have the M+2 pattern.
125	[M-Br-CO] ⁺	Subsequent loss of carbon monoxide from the [M-Br] ⁺ ion.

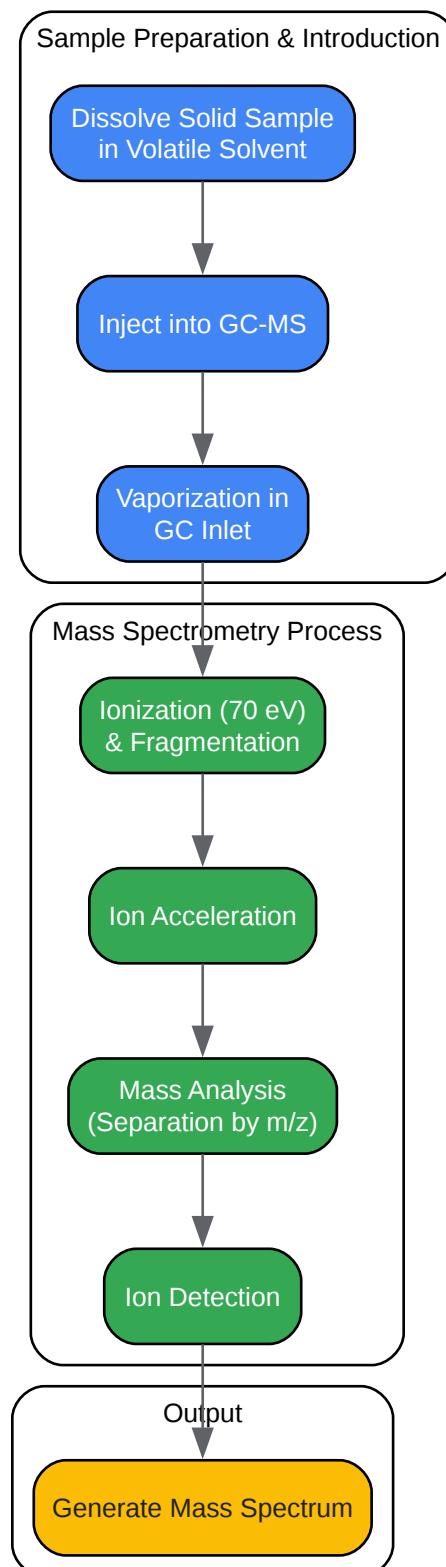
Standard Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

This protocol outlines the procedure for analyzing a solid sample using a mass spectrometer with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).

- Sample Preparation: Dissolve a small quantity (~1 mg) of **6-Bromo-2-fluoro-3-methoxybenzaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

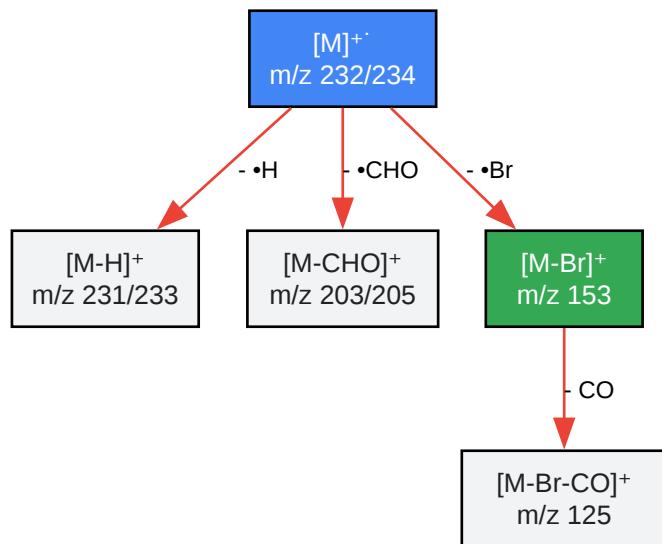
- Instrument Setup: Set the parameters for the GC-MS system.
 - GC: Select an appropriate capillary column (e.g., DB-5ms). Set a temperature program, such as holding at 50°C for 1 minute, then ramping at 10°C/min to 250°C. Set the injector temperature to 250°C.
 - MS: Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV. Set the mass range for scanning (e.g., m/z 40-400).
- Injection: Inject 1 μ L of the prepared sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample and solvent.
- Separation & Ionization: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, where it is separated from any impurities. Upon eluting from the column, the pure compound enters the MS ion source. Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection & Data Acquisition: An electron multiplier detects the ions, and the software records the abundance of each ion at each m/z value, generating a mass spectrum.

Logical Diagrams



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General workflow for GC-EI-MS analysis.



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Predicted EI fragmentation of the title compound.

- To cite this document: BenchChem. [IR and mass spectrometry of 6-Bromo-2-fluoro-3-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292085#ir-and-mass-spectrometry-of-6-bromo-2-fluoro-3-methoxybenzaldehyde>

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